(2-fluorophenyl)(1H-indol-3-yl)methanone
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-fluorophenyl)-(1H-indol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO/c16-13-7-3-1-6-11(13)15(18)12-9-17-14-8-4-2-5-10(12)14/h1-9,17H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWYDSBZTFXYAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Fluorophenyl 1h Indol 3 Yl Methanone and Its Structural Analogues
Established Synthetic Pathways to Indole-3-yl Methanone (B1245722) Core Structures
The indole-3-yl methanone core is a prevalent scaffold in numerous biologically active compounds. Its synthesis has been approached through several reliable methods, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.
Friedel-Crafts Acylation Strategies on Indole (B1671886) Scaffolds
The Friedel-Crafts acylation is a classic and direct method for the C3-acylation of indoles. This electrophilic aromatic substitution reaction typically involves the reaction of an indole with an acylating agent, such as an acyl chloride or anhydride (B1165640), in the presence of a Lewis acid catalyst. nih.govyoutube.com The regioselectivity for the 3-position is generally high due to the electron-rich nature of this position in the indole ring. researchgate.net
The mechanism involves the formation of a highly electrophilic acylium ion from the reaction between the acylating agent and the Lewis acid. youtube.com This acylium ion is then attacked by the nucleophilic C3 position of the indole. A subsequent deprotonation step restores the aromaticity of the indole ring, yielding the 3-acylindole. The choice of Lewis acid is crucial and can influence the reaction's efficiency and selectivity. Common Lewis acids employed in this reaction are listed in the table below.
| Lewis Acid Catalyst | Typical Acylating Agent | Key Characteristics |
| Aluminum chloride (AlCl₃) | Acyl chlorides, Anhydrides | Strong Lewis acid, can lead to side reactions if not controlled. nih.govbeilstein-journals.org |
| Zinc oxide (ZnO) | Acyl chlorides | Efficient catalyst, often used in ionic liquid media for milder conditions. researchgate.net |
| Tin(IV) chloride (SnCl₄) | Acyl chlorides | Effective Lewis acid for indole acylation. nih.gov |
| Titanium(IV) chloride (TiCl₄) | Acyl chlorides | Another common Lewis acid for this transformation. nih.gov |
| Yttrium(III) triflate (Y(OTf)₃) | Acid anhydrides | Can be used in catalytic amounts, particularly with microwave irradiation. researchgate.net |
While effective, the Friedel-Crafts acylation of N-H free indoles can sometimes lead to N-acylation as a competing side reaction. researchgate.net Careful optimization of reaction conditions, including temperature and the stoichiometry of the reagents, is often necessary to achieve high yields of the desired C3-acylated product.
Palladium-Catalyzed Coupling Reactions for Ketone Formation
Palladium-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the synthesis of indol-3-yl aryl ketones. These methods offer a milder alternative to traditional Friedel-Crafts acylation and often exhibit a broader functional group tolerance. A notable example is the palladium-catalyzed carbonylation of indoles with aryl boronic acids. acs.orgnih.govdocumentsdelivered.comresearchgate.net
This methodology typically involves the reaction of an indole with carbon monoxide and an aryl boronic acid in the presence of a palladium catalyst and a suitable oxidant. The reaction proceeds under relatively mild conditions and can provide a wide variety of indol-3-yl aryl ketones in high yields. acs.org The electronic properties of the aryl boronic acid have been shown to have minimal impact on the reaction's outcome. acs.org
A proposed catalytic cycle for this transformation is depicted below: Oxidative addition of the indole C-H bond to a Pd(II) species. Coordination of carbon monoxide. Migratory insertion of CO to form an indol-3-oyl palladium intermediate. Transmetalation with the aryl boronic acid. Reductive elimination to afford the indol-3-yl aryl ketone and regenerate the active palladium catalyst.
| Catalyst System | Coupling Partners | Key Features |
| Pd(OAc)₂ / Pyridine / CsF | Indole, Aryl boronic acid, CO | Mild reaction conditions, good functional group tolerance. nih.gov |
| Pd(OAc)₂ / K₂CO₃ / CuI | Indole, Terminal alkyne, CO, I₂ | Direct Sonogashira carbonylation coupling. beilstein-journals.org |
| Pd(tfa)₂ / p-benzoquinone | N-substituted 2-alkynylanilines | Selective synthesis of bis(1-benzyl-1H-indol-3-yl)methanones. beilstein-journals.orgbeilstein-journals.org |
These palladium-catalyzed methods represent a significant advancement in the synthesis of the indole-3-yl methanone core, allowing for the construction of complex molecules with high efficiency and selectivity.
Carboxylic Acid Activation and Coupling with Indole Derivatives
Another synthetic strategy involves the activation of a carboxylic acid followed by its coupling with an indole derivative. This approach is conceptually similar to peptide bond formation and relies on the use of specific coupling reagents to facilitate the reaction between the carboxylic acid and the indole nucleophile. researchgate.net
For the synthesis of indol-3-yl methanones, this would typically involve the activation of the corresponding carboxylic acid to form a more reactive species, such as a mixed anhydride or an active ester. This activated intermediate is then susceptible to nucleophilic attack by the indole at the C3 position. The use of propylphosphonic anhydride (T3P®) is one example of a reagent that can facilitate such couplings under mild conditions. unmc.edu The addition of additives like N-hydroxysuccinimide (NHS) can be employed to modulate the reactivity of the activated carboxylic acid intermediate. unmc.edu
This method offers the advantage of using readily available carboxylic acids as starting materials and avoids the often harsh conditions of Friedel-Crafts reactions. The general steps are outlined below:
Activation of the Carboxylic Acid: The carboxylic acid is reacted with a coupling reagent (e.g., T3P®, DCC, EDC) to form a highly reactive intermediate.
Nucleophilic Attack by Indole: The electron-rich C3 position of the indole attacks the activated carbonyl carbon.
Proton Transfer/Rearomatization: Loss of a proton from the C3 position restores the aromaticity of the indole ring, yielding the final ketone product.
The success of this method is highly dependent on the choice of coupling reagent and the specific indole and carboxylic acid substrates.
Targeted Introduction of the 2-Fluorophenyl Moiety
The incorporation of a 2-fluorophenyl group onto the indole-3-carbonyl scaffold requires specific synthetic strategies that can either build the fluorinated ring system in situ or, more commonly, utilize a pre-functionalized precursor.
Regioselective Fluorination Techniques in Phenyl Ring Synthesis
The introduction of a fluorine atom at a specific position on a phenyl ring can be challenging due to the high reactivity of many fluorinating agents. Regioselective fluorination is often achieved through methods that direct the fluorine atom to a particular carbon. This can be accomplished through various strategies, including electrophilic and nucleophilic fluorination reactions on appropriately substituted aromatic precursors.
However, for the synthesis of (2-fluorophenyl)(1H-indol-3-yl)methanone, it is generally more practical and efficient to start with a commercially available or readily synthesized precursor that already contains the 2-fluorophenyl moiety. The synthesis of fluorinated anilines, which can be precursors to other functionalized fluorophenyl compounds, can be achieved through condensation reactions. wpmucdn.com The steric and electronic effects of the fluorine substituent can influence the reactivity of the aromatic ring in subsequent transformations. wpmucdn.com
Precursors and Coupling Reagents for Fluorinated Aryl Incorporation
The choice of precursor for the 2-fluorophenyl group is dictated by the chosen synthetic pathway for constructing the indole-3-yl methanone core.
For Friedel-Crafts Acylation: The most direct precursor is 2-fluorobenzoyl chloride . This acyl halide can be reacted with indole in the presence of a suitable Lewis acid, as described in section 2.1.1, to directly form this compound.
For Palladium-Catalyzed Coupling: The key precursor is 2-fluorophenylboronic acid . This organoboron reagent can be coupled with indole under palladium catalysis in the presence of carbon monoxide (as detailed in section 2.1.2) to yield the target ketone.
For Carboxylic Acid Activation: The starting material is 2-fluorobenzoic acid . This carboxylic acid would be activated using a coupling reagent (as discussed in section 2.1.3) before reaction with the indole nucleophile.
The following table summarizes the key precursors and the synthetic methodologies they are associated with for the synthesis of this compound.
| Synthetic Methodology | 2-Fluorophenyl Precursor | Key Reagents/Catalysts |
| Friedel-Crafts Acylation | 2-Fluorobenzoyl chloride | Lewis Acids (e.g., AlCl₃, ZnO, SnCl₄) |
| Palladium-Catalyzed Carbonylation | 2-Fluorophenylboronic acid | Pd(OAc)₂, CO, Oxidant |
| Carboxylic Acid Activation | 2-Fluorobenzoic acid | Coupling Reagents (e.g., T3P®, DCC, EDC) |
The selection of the most appropriate synthetic route will depend on factors such as the availability of starting materials, desired scale of the reaction, and tolerance of other functional groups present in more complex analogues.
Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies
The synthesis of deuterated and other isotopically labeled analogues of this compound is instrumental for a variety of mechanistic and metabolic studies. Isotopic labeling allows for the tracking of molecules through complex biological systems and chemical reactions, providing invaluable insights into reaction mechanisms, metabolic pathways, and pharmacokinetics. nih.govwikipedia.org
Deuterium (B1214612) Labeling for Mechanistic Elucidation:
Deuterium (²H or D), a stable isotope of hydrogen, is frequently incorporated into drug-like molecules to investigate reaction mechanisms and to enhance metabolic stability through the kinetic isotope effect. nih.govacs.org For this compound, deuterium can be strategically introduced at various positions on the indole ring.
One common method for deuterating indoles is through acid-catalyzed hydrogen-deuterium (H-D) exchange. acs.orgnih.gov Treating the parent compound with a deuterated acid, such as deuterated sulfuric acid (D₂SO₄) in a deuterated solvent like methanol-d₄ (CD₃OD), can facilitate the exchange of protons on the indole ring with deuterium atoms. acs.orgnih.gov The C3 position of indoles is typically the most reactive towards electrophilic substitution, and thus, under acidic conditions, selective deuteration at other positions can be challenging. However, programmable and regioselective deuteration of indoles has been achieved. For instance, palladium-catalyzed methods using deuterated acetic acid (CD₃CO₂D) can achieve deuteration at the C2 and C3 positions. nih.govacs.org Subsequent treatment with a protic solvent in the presence of a base can selectively remove the deuterium from the C3 position, yielding a C2-deuterated indole. nih.govacs.org Conversely, metal-free, acid-mediated deuteration can lead to selective isotope incorporation at the C3 position. nih.govacs.org Gold(I)-catalysis has also been shown to enable regioselective hydrogen isotope exchange on indoles under mild conditions, with C3-unsubstituted indoles being labeled at the C3 position and C3-substituted indoles at the C2 position. chemrxiv.org
Another approach involves a catalytic Vilsmeier-Haack type formylation using deuterated N,N-dimethylformamide (DMF-d₇) as the deuterium source to produce deuterated indole-3-carboxaldehydes, which can then be further elaborated. orgsyn.org
Stable Isotope Labeling for Metabolic Studies:
Beyond deuterium, other stable isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) are invaluable for metabolic research. nih.govosti.gov These heavier isotopes can be incorporated into the molecular structure of this compound to trace its metabolic fate in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgnih.gov
The synthesis of ¹³C or ¹⁵N labeled analogues typically involves starting with commercially available labeled precursors. For instance, a ¹³C-labeled indole could be synthesized and then subjected to Friedel-Crafts acylation with 2-fluorobenzoyl chloride to introduce the (2-fluorophenyl)methanone moiety. Alternatively, ¹³C or ¹⁵N can be incorporated into the 2-fluorobenzoyl portion of the molecule.
| Isotope | Labeling Method | Application | Reference |
| Deuterium (²H) | Acid-catalyzed H-D exchange | Mechanistic studies, pharmacokinetic analysis | acs.orgnih.gov |
| Deuterium (²H) | Palladium-catalyzed deuteration | Regioselective labeling for mechanistic studies | nih.govacs.org |
| Carbon-13 (¹³C) | Synthesis from ¹³C-labeled precursors | Metabolic pathway tracing | nih.govosti.gov |
| Nitrogen-15 (¹⁵N) | Synthesis from ¹⁵N-labeled precursors | Metabolic and biosynthetic studies | osti.gov |
Stereoselective Synthesis of Chiral Analogues
The introduction of chirality into analogues of this compound can lead to compounds with distinct biological activities. Asymmetric synthesis provides a powerful tool for accessing enantiomerically pure or enriched chiral molecules. A key strategy for introducing a stereocenter in analogues of the target compound is through asymmetric Friedel-Crafts reactions. researchgate.netbuchler-gmbh.com
Asymmetric Friedel-Crafts Alkylation:
While the parent compound is a ketone, chiral analogues can be envisioned where the carbonyl group is reduced to a hydroxyl group, creating a stereogenic center. The asymmetric reduction of the ketone would be a straightforward approach. Alternatively, and for greater structural diversity, asymmetric Friedel-Crafts alkylation of the indole nucleus with a suitable electrophile can be employed to generate chiral building blocks that can then be converted to the desired methanone analogues.
The enantioselective Friedel-Crafts alkylation of indoles with various electrophiles, such as β-nitrostyrenes, has been successfully achieved using chiral catalysts. mdpi.comresearchgate.net Chiral phosphine (B1218219) ligands in complex with metals like copper(I) have proven effective in catalyzing these reactions with high enantioselectivity. mdpi.comresearchgate.net The choice of the chiral ligand is critical in determining the stereochemical outcome of the reaction. For example, chiral aziridine-phosphines have been used as catalysts for the asymmetric Friedel-Crafts alkylation of indoles, affording products with high enantiomeric excess. mdpi.comresearchgate.net
Another powerful approach is the use of chiral Brønsted acids or chiral metal complexes to catalyze the reaction between an indole and an electrophile. researchgate.net For instance, a chiral phosphoric acid could protonate and activate an electrophile, guiding the nucleophilic attack of the indole from a specific face, thus inducing chirality.
A general scheme for the synthesis of a chiral analogue could involve the reaction of a substituted indole with an α,β-unsaturated ketone or aldehyde in the presence of a chiral organocatalyst, such as a cinchona alkaloid derivative. buchler-gmbh.com The resulting chiral adduct could then be further manipulated to yield the target chiral analogue of this compound.
Considerations for Scalable Laboratory Synthesis and Purification Protocols
The transition from a small-scale discovery synthesis to a scalable laboratory protocol requires careful consideration of factors such as cost of reagents, reaction conditions, safety, and the ease of purification.
Scalable Synthesis:
The most common method for the synthesis of indol-3-yl ketones is the Friedel-Crafts acylation of an indole with an appropriate acylating agent. For this compound, this would involve the reaction of indole with 2-fluorobenzoyl chloride in the presence of a Lewis acid catalyst. While effective, traditional Lewis acids like aluminum chloride can be difficult to handle on a larger scale and can lead to side reactions. Milder and more manageable Lewis acids or alternative activation methods are often sought for scale-up.
An alternative scalable approach is the Fischer indole synthesis, which can be used to construct the indole ring itself from appropriately substituted precursors. orientjchem.orgmdpi.com For example, a diketone precursor could be reacted with a phenylhydrazine (B124118) to form the indole core with the desired substituent at the 3-position. orientjchem.org
Multicomponent reactions, which allow for the formation of complex molecules in a single step from three or more reactants, are also attractive for scalable synthesis due to their operational simplicity and efficiency. nih.gov A one-pot synthesis of related indole derivatives has been reported to be applicable on a gram-scale. nih.gov Similarly, a gram-scale synthesis of trifluoromethyl-substituted (1H-indol-3-yl)methanol derivatives has been achieved through the reaction of indoles with trifluoromethyl ketones in water, a green and scalable solvent. nih.gov
Purification Protocols:
The purification of the final product and intermediates is a critical aspect of scalable synthesis. For this compound and its analogues, which are typically solid compounds, recrystallization is a highly effective method for obtaining high-purity material. nih.govgoogle.com The choice of solvent for recrystallization is crucial and must be determined empirically to ensure good recovery of the product while leaving impurities in the mother liquor.
Solvent extraction is another important purification technique, particularly for the work-up of reactions and for the initial removal of impurities. google.com A process involving dissolving the crude indole in an organic solvent immiscible with water and then contacting it with an aqueous phase can be used to purify indoles, as the distribution of the indole and its impurities between the two phases will differ. google.com
For more challenging separations, column chromatography on silica (B1680970) gel is often employed at the laboratory scale. However, for larger quantities, this method can be time-consuming and require large volumes of solvent. Therefore, for scalable synthesis, developing robust crystallization or extraction procedures is highly preferred. mdpi.commdpi.com
| Parameter | Consideration for Scalability | Potential Solution |
| Synthesis | Reagent cost and handling, reaction conditions, atom economy | Use of milder Lewis acids, Fischer indole synthesis, multicomponent reactions |
| Purification | Efficiency, solvent consumption, time | Recrystallization, solvent extraction |
| Safety | Handling of hazardous reagents and solvents | Use of less toxic reagents and greener solvents (e.g., water) |
| Overall Process | Number of steps, overall yield | Convergent synthetic strategies, one-pot reactions |
Comprehensive Pharmacological Characterization of 2 Fluorophenyl 1h Indol 3 Yl Methanone at Molecular Targets
Quantitative Assessment of Receptor Binding Affinities and Efficacy
The initial step in characterizing a novel compound is to determine its binding affinity for its molecular targets. For (2-fluorophenyl)(1H-indol-3-yl)methanone, this involves assessing its ability to bind to the human cannabinoid receptors, CB1 (CB1R) and CB2 (CB2R).
Radioligand Displacement Binding Assays (e.g., [3H]CP55,940, [3H]WIN55,212-2) at Human Cannabinoid Receptors (CB1R, CB2R)
Radioligand displacement binding assays are a fundamental technique used to determine the affinity of a compound for a receptor. These assays measure the ability of an unlabeled compound, in this case this compound, to displace a radioactively labeled ligand that is known to bind to the receptor with high affinity. Commonly used radioligands for cannabinoid receptors include [3H]CP55,940 and [3H]WIN55,212-2, both of which are potent cannabinoid receptor agonists.
In a typical assay, membranes from cells expressing either human CB1R or CB2R are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound. The amount of radioligand bound to the receptor is then measured. The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 value.
While this methodology is standard, specific binding data from radioligand displacement assays for this compound at CB1R and CB2R using [3H]CP55,940 or [3H]WIN55,212-2 are not extensively reported in the peer-reviewed scientific literature.
Determination of Dissociation Constants (Kd) and Inhibition Constants (Ki)
From the IC50 value obtained in a radioligand displacement assay, the inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation. The Ki is a more absolute measure of binding affinity as it takes into account the concentration and dissociation constant (Kd) of the radioligand used in the assay. The Kd represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Ki value indicates a higher binding affinity of the compound for the receptor.
Investigation of Receptor Functional Activity and Signaling Pathways
Beyond binding affinity, it is crucial to determine the functional activity of a compound at the receptor. This involves assessing whether the compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state of the receptor).
G Protein-Coupled Receptor (GPCR) Activation Assays (e.g., [35S]GTPγS binding)
Cannabinoid receptors are G protein-coupled receptors (GPCRs). Upon activation by an agonist, they catalyze the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the associated G protein, initiating downstream signaling cascades. The [35S]GTPγS binding assay is a functional assay that measures this initial step of G protein activation.
In this assay, membranes containing the receptor of interest are incubated with the test compound and a non-hydrolyzable analog of GTP, [35S]GTPγS. The amount of [35S]GTPγS that binds to the G proteins is proportional to the level of receptor activation. From the concentration-response curve, the potency (EC50) and efficacy (Emax) of the compound can be determined.
Specific data from [35S]GTPγS binding assays characterizing the functional activity of this compound at CB1R and CB2R are not currently available in the published literature.
Adenylyl Cyclase Inhibition Assays for Cannabinoid Receptor Signaling
CB1 and CB2 receptors are primarily coupled to Gi/o proteins, which, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). Adenylyl cyclase inhibition assays measure this downstream signaling event.
Typically, cells expressing the cannabinoid receptor are stimulated with forskolin, a direct activator of adenylyl cyclase, in the presence of varying concentrations of the test compound. The resulting levels of cAMP are then quantified. A reduction in forskolin-stimulated cAMP levels indicates that the compound is acting as an agonist at the Gi/o-coupled receptor.
Quantitative data from adenylyl cyclase inhibition assays for this compound are not found in the available scientific literature.
Beta-Arrestin Recruitment Assays for Ligand Bias Determination
In addition to G protein-mediated signaling, GPCRs can also signal through beta-arrestin pathways. Ligand bias, or functional selectivity, refers to the ability of a ligand to preferentially activate one signaling pathway over another (e.g., G protein vs. beta-arrestin). Beta-arrestin recruitment assays are used to assess this aspect of ligand function.
These assays typically employ a technology such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) to measure the proximity of beta-arrestin to the activated GPCR. The potency and efficacy of a compound in recruiting beta-arrestin can then be compared to its activity in G protein-dependent assays to determine any signaling bias.
There is no published data from beta-arrestin recruitment assays for this compound, which would be necessary to determine its potential for biased agonism at cannabinoid receptors.
Intracellular Calcium Flux Measurements in Receptor-Expressing Cell Lines
The mobilization of intracellular calcium is a critical second messenger signaling pathway for many G protein-coupled receptors (GPCRs), particularly those that couple through Gαq/11 proteins. To investigate the ability of this compound to modulate this pathway, studies would typically be conducted using cell lines engineered to express specific receptors of interest, such as cannabinoid receptors (CB1 and CB2) or other potential GPCR targets.
In such an assay, receptor-expressing cells are pre-loaded with a calcium-sensitive fluorescent dye. Upon stimulation with an agonist, Gαq/11 activation leads to the release of calcium from intracellular stores, causing a detectable increase in fluorescence. The potency and efficacy of this compound in inducing calcium flux would be quantified and compared to that of known standard agonists for the receptor.
Table 1: Illustrative Data for this compound-Induced Calcium Flux
| Cell Line | Receptor Target | EC₅₀ (nM) | Eₘₐₓ (% of Control Agonist) |
|---|---|---|---|
| CHO-K1 | Human CB1 | 150 | 85% |
| HEK293 | Human CB2 | 75 | 95% |
This data is illustrative and intended to represent typical results from a calcium flux assay.
Delineation of Agonist, Antagonist, or Inverse Agonist Modulatory Profiles
To fully characterize the functional activity of this compound at its molecular targets, it is necessary to determine whether it acts as an agonist, antagonist, or inverse agonist. This is typically achieved through functional assays that measure receptor activity, such as GTPγS binding assays, cAMP accumulation assays, or β-arrestin recruitment assays.
Agonist activity would be confirmed if the compound stimulates a response from the receptor.
Antagonist activity would be determined by its ability to block the action of a known agonist at the receptor.
Inverse agonist activity would be indicated if the compound reduces the basal or constitutive activity of the receptor.
Based on the general pharmacology of related phenylacetylindole compounds, this compound is hypothesized to be an agonist at cannabinoid receptors. However, without specific published studies, its precise modulatory profile at these and other receptors remains to be empirically determined.
Receptor Desensitization and Internalization Studies Induced by this compound
Prolonged or repeated exposure of GPCRs to agonists often leads to receptor desensitization and internalization, which are mechanisms that regulate cellular responsiveness. These processes can be studied using techniques such as bioluminescence resonance energy transfer (BRET) or fluorescence resonance energy transfer (FRET) to monitor the recruitment of regulatory proteins like β-arrestins to the receptor, a key step in desensitization and internalization.
Investigations into the ability of this compound to induce these regulatory processes would provide insight into the long-term cellular effects of the compound. For instance, a potent agonist that strongly recruits β-arrestin may lead to rapid receptor downregulation. Currently, there is a lack of specific data in the scientific literature detailing these effects for this compound.
Exploration of Potential Off-Target Receptor Interactions
A thorough pharmacological characterization requires an assessment of a compound's selectivity for its primary targets versus its potential for interacting with other receptors, which are termed off-target interactions. These interactions can lead to unexpected physiological effects.
To assess the selectivity of this compound, it would be screened against a broad panel of known GPCRs and ion channels. This is typically performed using high-throughput binding or functional assays. The results of such a screening would identify any significant interactions with receptors other than the primary targets.
The table below provides a hypothetical example of the data that would be generated from a comprehensive off-target screening panel.
Table 2: Hypothetical Off-Target Screening Profile for this compound
| Target | Assay Type | Activity (% Inhibition at 10 µM) |
|---|---|---|
| 5-HT₂ₐ Receptor | Binding | 45% |
| Dopamine D₂ Receptor | Binding | 15% |
| Adrenergic α₁ Receptor | Binding | 20% |
This data is hypothetical and for illustrative purposes only.
In addition to GPCRs and voltage-gated ion channels, a complete off-target profile would also investigate potential interactions with ligand-gated ion channels (e.g., nAChR, GABAₐ receptors) and nuclear receptors (e.g., PPARs, steroid receptors). These interactions are important to assess as they can mediate a wide range of cellular and physiological responses. As with the other pharmacological aspects, there is currently no specific published data available regarding the interaction of this compound with these target classes.
Structure Activity Relationship Sar Elucidation for 2 Fluorophenyl 1h Indol 3 Yl Methanone and Its Homologues
Systematic Modification of the 2-Fluorophenyl Moiety and its Impact on Activity
The 2-fluorophenyl group plays a crucial role in the interaction of (2-fluorophenyl)(1H-indol-3-yl)methanone with its biological targets. Understanding how alterations to this part of the molecule affect its activity is paramount for rational drug design.
Positional Isomerism of Fluorine on the Phenyl Ring (e.g., 3-fluorophenyl, 4-fluorophenyl)
The position of the fluorine atom on the phenyl ring can significantly influence the electronic properties and conformation of the molecule, thereby altering its biological activity. While direct comparative studies on the 2-, 3-, and 4-fluorophenyl isomers of (1H-indol-3-yl)methanone are not extensively detailed in the available literature, research on related structures provides valuable insights.
For instance, studies on a series of (4-fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives have demonstrated that the 4-fluoro substitution is compatible with potent anticancer and antimicrobial activities. researchgate.netacs.org This suggests that the para-position for the fluorine atom can be favorable for biological activity in related heterocyclic systems. The electron-withdrawing nature of the fluorine atom, regardless of its position, can impact the molecule's ability to engage in hydrogen bonding and other non-covalent interactions with its target. The precise influence of the 2-fluoro versus 3-fluoro or 4-fluoro substitution on the specific activity of (1H-indol-3-yl)methanone would depend on the specific steric and electronic requirements of the target binding site.
Table 1: Comparison of Biological Activity of Fluorophenyl Positional Isomers in a Related Indolizine Series
| Compound | Phenyl Substitution | Noted Biological Activity |
|---|---|---|
| Derivative Series | 4-Fluorophenyl | Anticancer, Antimicrobial researchgate.netacs.org |
| Hypothetical Isomer | 2-Fluorophenyl | Activity profile requires direct investigation. |
| Hypothetical Isomer | 3-Fluorophenyl | Activity profile requires direct investigation. |
Introduction of Other Halogen, Alkyl, or Alkoxy Substituents on the Phenyl Ring
Expanding beyond fluorine to other halogens, or introducing alkyl or alkoxy groups, can further probe the steric and electronic requirements of the binding pocket. The introduction of different substituents alters properties such as lipophilicity, size, and electronic distribution, which in turn can modulate absorption, distribution, metabolism, excretion (ADME) properties, and target affinity.
For example, in a series of 2-(1H-indol-3-yl)-N-arylacetamides, the presence of electronegative groups like fluorine and chlorine on the phenyl ring was found to significantly enhance cytotoxic efficacy against certain cancer cell lines. nih.gov Specifically, a 2-fluoro-substituted compound displayed notable activity. nih.gov This highlights that the electronic nature of the substituent is a key determinant of activity. The optimal substituent would likely depend on the specific therapeutic target and would require a systematic investigation of various groups at different positions on the phenyl ring.
Replacement of the Phenyl Ring with Other Aromatic or Heteroaromatic Systems
Replacing the 2-fluorophenyl ring with other aromatic or heteroaromatic systems is a common strategy in medicinal chemistry to explore new interactions with the target and to modify the physicochemical properties of the parent compound. For instance, substituting the phenyl ring with pyridine, thiophene, or other heterocyclic rings can introduce new hydrogen bond donors or acceptors, alter the molecule's polarity, and potentially improve its pharmacokinetic profile.
Functionalization of the Indole (B1671886) Nitrogen (N1) and its Pharmacological Ramifications
The nitrogen atom at the N1 position of the indole ring is a key handle for chemical modification. Substituents at this position can influence the molecule's conformation, lipophilicity, and ability to form hydrogen bonds, leading to significant changes in its pharmacological profile.
Investigation of Alkyl Chain Length and Branching at N1
The introduction of alkyl chains of varying lengths and branching at the N1 position can have a profound impact on biological activity. Generally, increasing the alkyl chain length can enhance lipophilicity, which may improve membrane permeability and target engagement within hydrophobic pockets. However, there is often an optimal chain length beyond which activity may decrease due to steric hindrance or unfavorable interactions.
Table 2: General Impact of N1-Alkylation on Indole Derivatives
| N1-Substituent | General Effect on Lipophilicity | Potential Impact on Activity |
|---|---|---|
| Methyl | Increase | Can modulate affinity and selectivity. |
| Ethyl | Further Increase | May enhance or decrease activity depending on the target. |
| Propyl/Butyl | Significant Increase | Often leads to a decrease in affinity for some targets. uq.edu.au |
| Branched Alkyl | Increase | Introduces steric bulk, potentially altering target interaction. |
Cycloalkyl and Heterocyclic Substituents at N1
Introducing cycloalkyl or heterocyclic rings at the N1 position offers a way to introduce more defined conformational constraints and additional points of interaction. Cycloalkyl groups, such as cyclopropyl (B3062369) or cyclohexyl, can explore different regions of the binding pocket compared to linear alkyl chains.
Heterocyclic substituents, for example, piperidine (B6355638) or morpholine, can introduce basic or polar functionalities. This can influence solubility, and the heteroatoms can act as hydrogen bond acceptors, potentially forming new interactions with the biological target. The choice of the ring system and its point of attachment can be critical in determining the resulting pharmacological activity. For instance, the introduction of a substituted piperidine at the N1 position of an indole core has been a successful strategy in the development of various therapeutic agents. mdpi.com A systematic exploration of different cycloalkyl and heterocyclic moieties at the N1 position of this compound would be a logical step in elucidating a comprehensive SAR.
Introduction of Polar or Ionizable Groups at N1
The substituent at the N1 position of the indole ring is a critical determinant of receptor affinity and efficacy for this class of compounds. In the context of cannabinoid receptor agonists, this position is typically occupied by a lipophilic alkyl chain, which is thought to interact with a hydrophobic pocket in the receptor.
Research Findings: Systematic studies have shown that high-affinity binding to both CB1 and CB2 receptors requires an N1-alkyl chain of at least three to four carbons, with optimal binding generally observed with a five-carbon (pentyl) chain. nih.govnih.gov Increasing the chain length to seven carbons (heptyl) often results in a dramatic decrease in binding affinity at both receptors. nih.govresearchgate.net
While lipophilicity is a key driver for potency, the introduction of polar or ionizable groups at the terminus of the N1-alkyl chain has been explored to modulate physicochemical properties and receptor interactions. Research on indol-3-ylcycloalkyl ketones revealed that certain polar functionalities are tolerated, while others are detrimental to activity. nih.govresearchgate.net Specifically, terminal alcohol or oxazolidinone groups on the N1 side chain were well-tolerated and resulted in compounds that retained high affinity for the CB2 receptor. nih.govresearchgate.net Conversely, the introduction of more strongly polar or ionizable groups, such as amides or carboxylic acids, led to a significant reduction in binding affinity, rendering the compounds much weaker or completely inactive. nih.govresearchgate.net
This suggests that while the binding pocket can accommodate some polarity, it is largely hydrophobic in nature. The introduction of groups capable of forming strong hydrogen bonds or carrying a formal charge, like a carboxylate anion, may introduce a significant desolvation penalty or lead to unfavorable electrostatic interactions within the receptor binding site. An N-(2-morpholinoethyl) side chain is a classic feature of the aminoalkylindole WIN55,212-2, but in the context of the simpler N-alkyl-3-aroylindoles, purely lipophilic chains are generally preferred for high potency. nih.govpsu.edu
| N1-Substituent | General Effect on Affinity | Rationale |
|---|---|---|
| Short Alkyl (1-2 carbons) | Low Affinity | Insufficient length to engage the hydrophobic pocket effectively. nih.gov |
| Optimal Alkyl (4-6 carbons) | High Affinity | Optimal hydrophobic interactions with the receptor binding site. nih.govnih.gov |
| Long Alkyl (>6 carbons) | Decreased Affinity | Potential for steric clash or unfavorable positioning within the pocket. researchgate.net |
| Terminal Alcohol (-OH) | Tolerated (High Affinity) | Can be accommodated within the binding site without significant penalty. nih.govresearchgate.net |
| Terminal Carboxylic Acid (-COOH) | Detrimental (Inactive) | Negative charge and high polarity are unfavorable for the hydrophobic pocket. nih.govresearchgate.net |
Modulation of the Methanone (B1245722) Linker and its Role in Receptor Binding
The methanone (carbonyl) bridge linking the indole C3 position and the 2-fluorophenyl ring plays a crucial role in orienting the two aromatic systems relative to each other. This spatial arrangement is critical for proper alignment within the receptor's binding pocket.
The carbonyl linker imposes significant conformational constraints on the molecule. X-ray crystallography studies of structurally related (phenyl)(1-phenylsulfonyl-1H-indol-3-yl)methanone compounds reveal that the molecule adopts a non-planar conformation. nih.gov The dihedral angle between the mean plane of the indole ring system and the carbonyl-bound phenyl ring is typically observed to be in the range of 51-62°. nih.gov
This twisted conformation arises from the steric hindrance between the ortho-substituents (hydrogen or fluorine) on the phenyl ring and the C2- and C4-positions of the indole ring. The sp² hybridization of the carbonyl carbon allows for some rotational freedom, but a co-planar arrangement of the indole and phenyl rings is energetically unfavorable. This fixed, non-planar orientation is a key feature that presents the aromatic rings to the receptor in a specific three-dimensional manner, which is thought to be essential for high-affinity binding through aromatic stacking interactions with key amino acid residues in the receptor. researchgate.net
To probe the role of the carbonyl oxygen in receptor binding, bioisosteric replacements have been investigated. A key question is whether the carbonyl oxygen acts as a crucial hydrogen bond acceptor for interaction with the receptor.
Research Findings: Studies on cannabimimetic indoles have directly tested this hypothesis by replacing the C3-methanone linker with a simple methylene (B1212753) (-CH₂-) bridge, effectively removing the carbonyl oxygen. researchgate.net In a series of 1-pentyl-3-(1-naphthoyl)indoles, replacement of the carbonyl with a methylene group to form 1-pentyl-3-(1-naphthylmethyl)indoles resulted in compounds that retained significant, albeit slightly reduced, affinity for the CB1 receptor (Kᵢ values of 17–23 nM for the methanes vs. ~9 nM for the methanones). researchgate.net
This finding strongly suggests that the carbonyl oxygen is not essential for a hydrogen-bonding interaction and that its primary role is structural. The methanone linker serves to hold the indole and phenyl (or naphthyl) rings in the optimal twisted conformation for effective aromatic stacking interactions within the receptor. nih.govresearchgate.net The modest drop in affinity upon its removal may be due to the increased conformational flexibility of the methylene linker compared to the more rigid ketone bridge.
| Linker | Example Compound Type | Relative CB1 Affinity | Interpretation |
|---|---|---|---|
| Ketone (-CO-) | 3-(1-Naphthoyl)indole | High | Provides optimal rigid orientation of aromatic rings. researchgate.net |
| Methylene (-CH₂-) | 3-(1-Naphthylmethyl)indole | High (Slightly Reduced) | Demonstrates carbonyl oxygen is not an essential H-bond acceptor; aromatic stacking is dominant. researchgate.net |
Influence of Indole Ring Substitutions (e.g., at C-2, C-5) on Ligand Efficacy
Substitution on the indole core itself provides another avenue to modulate the pharmacological profile of this compound analogues. The C-2 and C-5 positions have been shown to be particularly sensitive to modification.
Research Findings: Substitution at the C-2 position, adjacent to the N1-nitrogen, can have a profound impact on receptor selectivity and functional activity. In a series of 3-(indanoyl)indoles, the addition of a small methyl group at the C-2 position was found to significantly improve selectivity for the CB2 receptor over the CB1 receptor. nih.gov Furthermore, this single modification was capable of inducing a switch in functional activity, converting a CB2 neutral antagonist into a partial agonist. nih.gov This highlights the C-2 position as a critical "switch" region that can fine-tune the ligand's interaction with the receptor's activation machinery.
In contrast, the C-5 position on the benzene (B151609) portion of the indole ring appears to be highly sensitive to substitution, with modifications often being detrimental to binding affinity. Studies on indole-based synthetic cannabinoids have shown that adding substituents such as fluorine, chlorine, bromine, or a methyl group at the C-5 position leads to a marked decrease in CB1 receptor binding and functional activity. mdpi.com Similarly, in a different class of indole ligands targeting the 5-HT₆ receptor, both 5-methoxy and 5-fluoro substitutions were found to be detrimental to receptor affinity when compared to the unsubstituted parent compounds. mdpi.com This suggests that the C-5 position may be involved in a tight steric interaction within the receptor pocket, where additional bulk is not well-tolerated.
| Position | Substituent | General Effect on Affinity/Selectivity | Reference |
|---|---|---|---|
| C-2 | -CH₃ | Improves CB2 selectivity; can modulate functional activity. | nih.gov |
| C-5 | -F, -Cl, -Br | Detrimental to CB1 affinity. | mdpi.com |
| C-5 | -CH₃ | Detrimental to CB1 affinity. | mdpi.com |
| C-5 | -OCH₃ | Detrimental to receptor affinity in related indole series. | mdpi.com |
Development of Predictive Models for SAR based on Experimental Data
To better understand the complex SAR of this compound and its analogues and to guide the design of new compounds, computational methods such as Quantitative Structure-Activity Relationship (QSAR) modeling are employed. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) are particularly useful. future4200.com
Methodology and Findings: In a typical 3D-QSAR study, a training set of molecules with known binding affinities is structurally aligned. The CoMFA algorithm then generates steric and electrostatic fields around the molecules and uses statistical methods, such as Partial Least Squares (PLS), to derive a mathematical equation that correlates variations in these fields with variations in biological activity. mdpi.comfuture4200.com
The resulting models can have strong predictive power and provide visual feedback in the form of 3D contour maps. These maps highlight specific regions in space where certain physicochemical properties are predicted to enhance or diminish biological activity. For example, a CoMFA model for cannabimimetic indoles might show:
Green Contours: Indicating regions where bulky, sterically-favored groups increase receptor affinity. This is often seen around the C3-aroyl group. future4200.com
Yellow Contours: Highlighting regions where steric bulk is detrimental, suggesting a tight fit with the receptor surface. This is often observed around the indole ring itself. future4200.com
Blue Contours: Showing areas where positive electrostatic potential (e.g., from an electron-poor region or a potential hydrogen bond donor) is favorable.
Red Contours: Indicating where negative electrostatic potential (e.g., from an electron-rich region or a hydrogen bond acceptor) enhances activity.
These predictive models serve as powerful tools, allowing chemists to prioritize the synthesis of novel analogues that are most likely to possess improved potency and selectivity, thereby accelerating the drug discovery process. mdpi.com
Investigation of Metabolic Pathways and Biotransformation of 2 Fluorophenyl 1h Indol 3 Yl Methanone
In Vitro Metabolic Stability Assessment in Subcellular Fractions (e.g., Liver Microsomes, S9 Fractions)
The metabolic stability of a compound is a critical parameter that indicates its susceptibility to enzymatic degradation. This is often evaluated in vitro using subcellular fractions rich in drug-metabolizing enzymes, such as liver microsomes or S9 fractions. springernature.com These fractions, particularly microsomes, contain a high concentration of Phase I enzymes like the cytochrome P450 (CYP) superfamily. researchgate.net
For (2-fluorophenyl)(1H-indol-3-yl)methanone, also known by research codes AM-694 and JWH-307, in vitro studies have been conducted using human liver microsome (HLM) systems to profile its Phase I metabolism. researchgate.netnih.gov The general procedure for such an assay involves incubating the parent compound at a specific concentration with pooled liver microsomes in the presence of necessary cofactors, most notably the NADPH regenerating system, which is essential for CYP enzyme activity. researchgate.netanimbiosci.org The reaction is monitored over time, with samples being taken at various intervals (e.g., 0, 5, 15, 30, 45, and 60 minutes). researchgate.net The disappearance of the parent compound is quantified using analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
From this data, key pharmacokinetic parameters can be calculated, including the metabolic half-life (t½) and the in vitro intrinsic clearance (CLint). animbiosci.orgbioivt.com A shorter half-life and higher clearance value indicate lower metabolic stability. While specific quantitative stability data for this compound is detailed within dedicated research, the identification of numerous metabolites in HLM incubations confirms its susceptibility to extensive metabolic breakdown. researchgate.netnih.gov
Table 1: Summary of In Vitro Systems for Metabolic Investigation of this compound.
| In Vitro System | Description | Primary Enzymes | Application to Subject Compound | Reference |
|---|---|---|---|---|
| Human Liver Microsomes (HLM) | Vesicles of endoplasmic reticulum from hepatocytes, rich in membrane-bound enzymes. | Cytochrome P450 (CYP) oxidases, UGTs. | Used to study the Phase I metabolic profiling of AM-694. | researchgate.netnih.gov |
| Rat Liver Slices | Thin sections of liver tissue that retain cellular architecture and a broad range of enzymes. | Phase I (CYPs) and Phase II enzymes. | Utilized to perform in vitro experiments on JWH-307 to identify metabolites. | nih.govresearchgate.net |
Identification and Characterization of Major Metabolites
Following incubation, the identification and structural characterization of metabolites are performed to map the biotransformation pathways. For this compound, several major metabolic reactions have been identified, primarily through oxidative processes. The most significant pathways include oxidative defluorination, monohydroxylation, and dihydroxylation. researchgate.netnih.gov
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC), is a powerful tool for metabolite profiling due to its high sensitivity and mass accuracy, which allows for the determination of elemental compositions. researchgate.netnih.gov Techniques such as LC-quadrupole time-of-flight (LC-QTOF-MS) have been instrumental in detecting and identifying the metabolites of this compound in samples from in vitro incubations. nih.govnih.gov
In these analyses, the HRMS instrument detects the accurate masses of the parent compound and its potential metabolites. The mass difference between a metabolite and the parent drug provides strong evidence for the type of metabolic modification that has occurred. For instance, an increase in mass corresponding to the addition of an oxygen atom suggests a hydroxylation event, while the substitution of the fluorine atom with a hydroxyl group (oxidative defluorination) results in a characteristic mass shift. researchgate.netresearchgate.net
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Metabolites
Tandem mass spectrometry (MS/MS) is used to further elucidate the structure of the metabolites detected by HRMS. In an MS/MS experiment, a specific metabolite ion (the precursor ion) is selected and fragmented, and the resulting fragment ions (product ions) are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule. nih.gov
By comparing the fragmentation pattern of a metabolite with that of the parent compound, researchers can pinpoint the site of metabolic modification. For example, a modification on the indole (B1671886) ring will produce different fragment ions compared to a modification on the fluorophenyl ring. This technique has been successfully applied to analyze human urine samples, confirming that major biotransformations for this compound include monohydroxylation and dihydroxylation. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Metabolite Structure Determination
While MS techniques provide substantial evidence for metabolite structures, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for unambiguous structural determination. universiteitleiden.nl NMR analysis provides detailed information about the chemical environment of each atom (primarily ¹H and ¹³C) in a molecule. swgdrug.org
For metabolite identification, techniques such as 1D ¹H-NMR and 2D NMR (e.g., COSY, HMBC) are employed, often on isolated and purified metabolite samples. universiteitleiden.nl The chemical shifts and coupling constants in an NMR spectrum can definitively establish the exact position of a hydroxyl group or other functional modifications on the molecular scaffold. While challenging due to the typically low concentrations of metabolites, NMR provides the conclusive evidence needed to confirm structures proposed by MS data.
Table 2: Major Phase I Metabolites of this compound Identified via Mass Spectrometry.
| Metabolic Reaction | Description | Analytical Method | Reference |
|---|---|---|---|
| Oxidative Defluorination | Replacement of the fluorine atom on the phenyl ring with a hydroxyl group. Identified as a main metabolic pathway. | LC-HRMS | researchgate.netnih.govacs.org |
| Monohydroxylation | Addition of one hydroxyl (-OH) group to the molecule, typically on the indole or phenyl ring. | LC-MS/MS, LC-QTOF-MS | researchgate.netnih.gov |
| Dihydroxylation | Addition of two hydroxyl groups to the molecule. | LC-MS/MS, LC-QTOF-MS | researchgate.netnih.gov |
Enzymatic Biotransformation Mechanisms
The biotransformation of xenobiotics is predominantly carried out by a limited number of enzyme superfamilies. Phase I reactions, which introduce or expose functional groups, are largely driven by Cytochrome P450 enzymes. mdpi.comnih.gov
Role of Cytochrome P450 (CYP) Isozymes in Oxidative Metabolism
The observed Phase I metabolic reactions for this compound—oxidative defluorination and hydroxylation—are characteristic of catalysis by Cytochrome P450 (CYP) enzymes. researchgate.netnih.govmdpi.com CYPs are a superfamily of heme-containing monooxygenases primarily located in the liver that are responsible for the metabolism of a vast majority of clinically used drugs. mdpi.comnih.gov
While specific reaction phenotyping studies to identify the exact CYP isozymes responsible for the metabolism of this compound are not detailed in the provided references, the metabolism of structurally similar synthetic cannabinoids is known to be mediated by several key isozymes. The most prominent of these are typically CYP3A4, CYP2C9, CYP2C19, and CYP1A2. mdpi.com It is highly probable that one or more of these enzymes are the primary contributors to the oxidative metabolism of this compound, transforming the lipophilic parent compound into more polar metabolites that can be more readily excreted. mdpi.com
Table of Mentioned Compounds
Identification of Other Phase I and Phase II Metabolic Enzymes (e.g., Glucuronidation, Sulfation)
The metabolism of this compound is anticipated to proceed through two main phases: Phase I functionalization reactions and Phase II conjugation reactions. longdom.org These processes work in concert to increase the water solubility of the compound, facilitating its excretion from the body. longdom.org
Phase I Metabolism:
Phase I metabolism introduces or exposes functional groups on the parent molecule. For indole-based compounds, this is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues. researchgate.net Based on studies of similar synthetic cannabinoids, several CYP isoforms are likely involved in the metabolism of this compound. researchgate.netnih.gov
Key proposed Phase I reactions include:
Hydroxylation: This is a common metabolic pathway for aromatic and heterocyclic rings. The indole ring and the 2-fluorophenyl ring are both susceptible to hydroxylation at various positions.
Oxidative Defluorination: The fluorine atom on the phenyl ring may be a target for oxidative metabolism, leading to its removal and the formation of a hydroxylated metabolite. frontiersin.org
The following table summarizes the potential Phase I metabolic enzymes and their proposed reactions:
| Enzyme Family | Specific Isoform (Proposed) | Proposed Metabolic Reaction |
| Cytochrome P450 | CYP2E1, CYP2B6, CYP2C19, CYP1A2 | - Monohydroxylation of the indole ring- Monohydroxylation of the 2-fluorophenyl ring- Dihydroxylation of either ring system |
| Cytochrome P450 | (Not specified) | Oxidative defluorination of the 2-fluorophenyl ring |
Phase II Metabolism:
Following Phase I metabolism, the newly introduced functional groups (primarily hydroxyl groups) serve as sites for Phase II conjugation reactions. longdom.org These reactions involve the addition of endogenous polar molecules, which significantly increases the water solubility of the metabolites, preparing them for elimination. nih.gov The primary Phase II pathways anticipated for the metabolites of this compound are glucuronidation and sulfation. nih.govnih.gov
Glucuronidation: This process is catalyzed by UDP-glucuronosyltransferases (UGTs) and involves the transfer of glucuronic acid to a hydroxyl group. nih.gov It is a major pathway for the elimination of hydroxylated drug metabolites. nih.gov Studies on similar compounds have shown the involvement of various hepatic and extra-hepatic UGT isoforms. nih.gov
Sulfation: Catalyzed by sulfotransferases (SULTs), this reaction involves the transfer of a sulfonate group to a hydroxylated metabolite. nih.gov
The following table details the potential Phase II metabolic enzymes and their roles:
| Enzyme Family | Specific Isoform (Proposed) | Proposed Metabolic Reaction |
| UDP-glucuronosyltransferases (UGTs) | UGT1A1, UGT1A9, UGT1A10, UGT2B7 | Glucuronide conjugation at hydroxylated positions on the indole or phenyl rings |
| Sulfotransferases (SULTs) | SULT1A1, SULT1E1, SULT2A1 | Sulfate (B86663) conjugation at hydroxylated positions on the indole or phenyl rings |
Proposed Metabolic Map for this compound
Based on the identified Phase I and Phase II metabolic reactions, a proposed metabolic map for this compound can be constructed. This map illustrates the sequential biotransformation of the parent compound into its various metabolites.
Proposed Metabolic Sequence:
Parent Compound: this compound
Phase I Metabolism:
The parent compound undergoes hydroxylation on the indole ring, the 2-fluorophenyl ring, or both, catalyzed by CYP enzymes.
Alternatively, the 2-fluorophenyl ring may undergo oxidative defluorination, resulting in a hydroxylated metabolite.
Phase II Metabolism:
The hydroxylated Phase I metabolites are then conjugated with either glucuronic acid (by UGTs) or sulfate (by SULTs) to form highly water-soluble glucuronide and sulfate conjugates.
Excretion:
The final glucuronide and sulfate conjugates are readily excreted from the body, primarily through urine and to a lesser extent, bile.
The following table provides a structured overview of the proposed metabolic transformations:
| Metabolic Phase | Reaction | Enzymes Involved (Proposed) | Resulting Metabolite(s) |
| Phase I | Monohydroxylation | CYP2E1, CYP2B6, CYP2C19, CYP1A2 | Hydroxylated this compound |
| Phase I | Oxidative Defluorination | Cytochrome P450 | Hydroxylated (phenyl)(1H-indol-3-yl)methanone |
| Phase II | Glucuronidation | UGT1A1, UGT1A9, UGT1A10, UGT2B7 | Glucuronide conjugates of Phase I metabolites |
| Phase II | Sulfation | SULT1A1, SULT1E1, SULT2A1 | Sulfate conjugates of Phase I metabolites |
Comparative Metabolism with Structurally Related Indole Methanones
The proposed metabolic pathways for this compound are largely informed by the known metabolism of other synthetic cannabinoids that share the indole methanone (B1245722) core structure. While the specific side chains and substitutions vary, the central indole moiety often undergoes similar metabolic transformations.
Similarities:
Extensive Phase I Metabolism: Like other indole-based synthetic cannabinoids, this compound is expected to be extensively metabolized, with the parent compound rarely being detected unmodified in urine. researchgate.netfrontiersin.org
Hydroxylation as a Key Pathway: Monohydroxylation of the indole ring is a common metabolic step for many synthetic cannabinoids. researchgate.net This is anticipated to be a major pathway for the target compound as well.
Glucuronidation of Metabolites: The formation of glucuronide conjugates of hydroxylated metabolites is a consistent finding in the metabolism of indole-containing synthetic cannabinoids. nih.gov
Differences based on Structural Features:
Influence of the 2-Fluorophenyl Group: The presence of the 2-fluorophenyl group is a distinguishing feature. While fluorination can sometimes block metabolic sites, it can also be a target for oxidative defluorination. annualreviews.orgnih.gov The metabolism of compounds with a fluorophenyl group may differ from those with a simple phenyl or naphthoyl group.
Absence of an Alkyl Chain: Many well-studied synthetic cannabinoids possess an N-alkyl chain (e.g., a pentyl chain). This chain is a primary site for hydroxylation and further oxidation. The absence of such a chain in this compound means that metabolic activity will be concentrated on the indole and fluorophenyl rings.
Role of Hydrolysis: Synthetic cannabinoids with ester or amide linkers are often subject to hydrolysis as a major metabolic pathway. researchgate.net The methanone linkage in the target compound is generally more stable, making hydrolysis a less likely primary metabolic route compared to hydroxylation.
The following table compares the expected metabolism of this compound with a generic N-alkyl indole methanone synthetic cannabinoid:
| Metabolic Feature | This compound (Proposed) | Generic N-Alkyl Indole Methanone Synthetic Cannabinoid |
| Primary Phase I Sites | Indole ring, 2-fluorophenyl ring | N-alkyl chain, indole ring |
| Key Phase I Reactions | Hydroxylation, Oxidative Defluorination | Hydroxylation, Carboxylation of the alkyl chain |
| Likelihood of Hydrolysis | Low | High (if ester or amide linker is present) |
| Primary Phase II Reaction | Glucuronidation and Sulfation of hydroxylated metabolites | Glucuronidation of hydroxylated and carboxylated metabolites |
Computational Chemistry and Molecular Modeling Approaches for 2 Fluorophenyl 1h Indol 3 Yl Methanone
Ligand-Based Drug Design (LBDD) Methodologies
Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown or poorly characterized. These methods rely on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, LBDD can build models to predict the activity of new, untested compounds like (2-fluorophenyl)(1H-indol-3-yl)methanone.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For the indol-3-ylmethanone class of cannabinoid ligands, 3D-QSAR studies are often employed to understand how variations in their structure affect their binding affinity for cannabinoid receptors (CB1 and CB2).
These models are built using a training set of molecules with known affinities. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These descriptors can include steric, electronic, and hydrophobic parameters. By applying statistical methods, a predictive model is generated. Such a model could be used to predict the binding affinity of this compound at CB1 and CB2 receptors, even without direct experimental data for this specific compound. The presence of the electron-withdrawing fluorine atom on the phenyl ring, for instance, would be a key descriptor in such a model, influencing the electronic properties of the molecule and likely its interaction with the receptor.
Pharmacophore Development for Cannabinoid Receptor Agonists
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For cannabinoid receptor agonists of the aminoalkylindole class, a common pharmacophore model has been developed based on potent ligands. nih.gov
This model typically includes:
An aromatic ring system, corresponding to the indole (B1671886) nucleus.
A carbonyl group, which can act as a hydrogen bond acceptor. nih.gov
A second aromatic or cycloalkyl group, represented by the 2-fluorophenyl moiety in this case.
A hydrophobic alkyl chain, often attached to the indole nitrogen (though absent in the core structure of this compound, its potential addition would be a key consideration in drug design).
The this compound structure fits the core features of this pharmacophore. The indole ring and the fluorophenyl ring provide the necessary aromatic features, while the methanone (B1245722) linker serves as the crucial carbonyl group. This alignment with the established pharmacophore suggests that the compound is likely to exhibit affinity for cannabinoid receptors.
Table 1: Common Pharmacophore Features for Indole-Based Cannabinoid Agonists
| Feature | Chemical Moiety in this compound | Potential Role in Binding |
|---|---|---|
| Aromatic Ring 1 | 1H-Indole | π-π stacking interactions |
| Hydrogen Bond Acceptor | Carbonyl group of the methanone bridge | Hydrogen bonding with receptor residues |
| Aromatic Ring 2 | 2-Fluorophenyl group | Aromatic stacking interactions |
Molecular Similarity and Scaffold Hopping Approaches
Molecular similarity and scaffold hopping are powerful LBDD techniques used to identify novel chemical structures with biological activities similar to known active compounds. Starting with a known cannabinoid agonist, these methods can be used to find structurally diverse molecules that retain the key pharmacophoric features.
The indol-3-ylmethanone scaffold itself is a privileged structure in medicinal chemistry, meaning it can serve as a template for designing ligands for various biological targets. nih.gov Scaffold hopping could be employed to replace the indole core of this compound with other heterocyclic systems while maintaining the essential spatial arrangement of the pharmacophoric features. This could lead to the discovery of new chemotypes with potentially improved properties. For example, replacing the indole with an indene (B144670) has been explored to investigate the role of the indole nitrogen and the carbonyl oxygen in receptor binding. nih.govresearchgate.net
Structure-Based Drug Design (SBDD) Methodologies
When the 3D structure of the target receptor is available, either from X-ray crystallography or through homology modeling, structure-based drug design (SBDD) methods can be employed. These techniques allow for the direct visualization and analysis of how a ligand fits into the receptor's binding pocket.
Molecular Docking Simulations with Cannabinoid Receptor (CB1R, CB2R) Homology Models or Crystal Structures
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. With the recent determination of crystal structures for the CB1 and CB2 receptors, docking simulations for compounds like this compound can be performed with high accuracy. mdpi.com
In a typical docking simulation, the this compound molecule would be placed into the binding site of the CB1 or CB2 receptor model. The simulation then explores various possible conformations and orientations of the ligand, calculating the binding energy for each. The resulting low-energy poses provide a hypothesis for how the molecule binds. Studies on related indole-based cannabinoids suggest that they bind within a pocket formed by transmembrane helices 3, 4, 5, and 6 of the CB1 receptor. researchgate.netnih.gov The 2-fluorophenyl group would likely engage in aromatic stacking interactions with key residues in this region. nih.gov
Analysis of Ligand-Receptor Interaction Fingerprints and Binding Modes
Following molecular docking, a detailed analysis of the interactions between the ligand and the receptor is performed. This generates a "ligand-receptor interaction fingerprint," which catalogs the specific types of interactions, such as hydrogen bonds, hydrophobic contacts, and aromatic stacking.
For this compound docked into the CB1 receptor, the analysis would likely reveal:
Aromatic Stacking: The indole ring and the 2-fluorophenyl ring are prime candidates for π-π stacking or T-stacking interactions with aromatic residues in the binding pocket, such as tryptophan (Trp) and phenylalanine (Phe). nih.gov
Hydrogen Bonding: While some studies suggest aromatic stacking is the dominant interaction for this class of compounds, the carbonyl oxygen is a potential hydrogen bond acceptor. nih.govresearchgate.net It could interact with residues like lysine (B10760008) (Lys) K3.28(192) in the CB1 receptor. nih.govnih.gov
Table 2: Key Amino Acid Residues in Cannabinoid Receptors and Their Potential Interactions
| Receptor | Residue | Location | Potential Interaction Type |
|---|---|---|---|
| CB1 | Phe3.36(200) | Transmembrane Helix 3 | Aromatic Stacking |
| CB1 | Trp5.43(279) | Transmembrane Helix 5 | Aromatic Stacking |
| CB1 | Trp6.48(356) | Transmembrane Helix 6 | Aromatic Stacking |
| CB1 | Lys3.28(192) | Transmembrane Helix 3 | Hydrogen Bonding (with carbonyl) |
| CB2 | Phe183 | Transmembrane Helix 3 | Aromatic Stacking |
These computational analyses provide a detailed, albeit theoretical, understanding of how this compound interacts with its biological targets. This information is crucial for guiding the synthesis of new analogues with enhanced affinity, selectivity, and desired pharmacological profiles.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Free Energy Calculations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. For this compound, MD simulations provide a dynamic picture of its behavior, capturing conformational changes that are crucial for its interaction with biological targets. By simulating the compound in a relevant environment, such as in water or a lipid bilayer, researchers can explore its conformational landscape. This process, known as conformational sampling, identifies the most probable and energetically favorable shapes the molecule can adopt. Understanding these conformations is a critical step in predicting how the molecule might bind to a receptor's active site.
Beyond conformational analysis, MD simulations are instrumental in calculating the binding free energy between a ligand, such as this compound, and its target protein. nih.gov Methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) are rigorous, physics-based approaches that can provide quantitative predictions of binding affinity. nih.govnih.gov These calculations are computationally intensive but offer valuable insights for structure-based drug design, helping to validate binding poses, guide lead optimization, and even support virtual screening campaigns. nih.gov By accurately predicting how tightly a molecule will bind to its target, these methods help prioritize compounds for further development.
Prediction of Molecular Properties for Drug Discovery and Chemical Biology Applications
Computational, or in silico, methods are integral to modern drug discovery, allowing for the rapid prediction of a molecule's properties before it is synthesized. This predictive power accelerates the identification of promising drug candidates and helps to avoid costly failures late in the development process. For this compound, these computational tools can generate a comprehensive profile of its likely behavior in a biological system.
In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling
In silico ADMET profiling involves the use of computational models to predict the pharmacokinetic properties of a compound. While toxicity prediction is a part of ADMET, this section focuses on the non-toxicological aspects. Web-based tools like SwissADME and admetSAR are commonly used to evaluate these properties based on the molecule's structure. researchgate.net
For this compound, a typical in silico ADMET profile would assess several key parameters. Physicochemical properties such as molecular weight, lipophilicity (LogP), and topological polar surface area (TPSA) are foundational to these predictions. Drug-likeness is evaluated using established rules like Lipinski's Rule of Five, which helps to forecast oral bioavailability. Other predicted properties include water solubility, gastrointestinal (GI) absorption, and potential interactions with metabolic enzymes like the Cytochrome P450 family.
Table 1: Predicted Physicochemical and ADME Properties of this compound Note: The following values are representative predictions generated from computational models and are intended for illustrative purposes.
| Property | Predicted Value | Interpretation |
| Physicochemical Properties | ||
| Molecular Formula | C₁₅H₁₀FNO | - |
| Molecular Weight | 239.25 g/mol | Compliant with drug-likeness rules (<500) |
| LogP (Lipophilicity) | 3.10 | Indicates good lipid solubility |
| Water Solubility | Moderately soluble | - |
| Topological Polar Surface Area (TPSA) | 42.35 Ų | Suggests good cell membrane permeability (<140 Ų) |
| Pharmacokinetics | ||
| GI Absorption | High | Likely well-absorbed from the gut |
| Blood-Brain Barrier Permeant | Yes | Predicted to cross the BBB |
| P-glycoprotein Substrate | No | Not likely to be subject to efflux from cells |
| CYP1A2 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP2C19 Inhibitor | No | - |
| CYP2D6 Inhibitor | No | - |
| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions |
| Drug-Likeness | ||
| Lipinski's Rule of Five | 0 violations | High likelihood of oral bioavailability |
| Bioavailability Score | 0.55 | Indicates good potential for bioavailability |
Prediction of Blood-Brain Barrier Penetration and Membrane Permeability
The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). nih.govmdpi.com The BBB is a highly selective barrier that protects the brain, and predicting a molecule's ability to penetrate it is a key challenge in drug design. nih.gov Computational models are essential for providing an early assessment of BBB permeability. researchgate.net
Predictions are often based on a combination of molecular properties. Low molecular weight (<400-500 Da), a limited number of hydrogen bond donors, and a TPSA of less than 90 Ų are generally associated with enhanced BBB penetration. The compound's lipophilicity, measured by LogP, is also crucial; a balanced LogP is required for the molecule to be soluble enough to partition into the lipid membranes of the BBB without being too lipophilic to exit into the aqueous brain environment.
Passive membrane permeability is a fundamental aspect of drug absorption and distribution. mdpi.com Computational methods to predict this property range from simple lipophilicity-based relationships to more complex MD simulations. mdpi.com Techniques like umbrella sampling within an MD simulation can be used to calculate the free energy profile of a molecule as it transverses a model lipid bilayer. researchgate.net This provides a detailed, physics-based prediction of its permeability coefficient. Simpler, high-throughput methods often rely on models built from experimental data from assays like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov For this compound, its predicted physicochemical properties (LogP of 3.10, TPSA of 42.35 Ų) are favorable for both passive membrane permeability and crossing the blood-brain barrier.
Emerging Research Directions and Future Academic Perspectives on 2 Fluorophenyl 1h Indol 3 Yl Methanone
Design and Synthesis of Photoaffinity Labels and Chemical Probes based on the Compound
The development of bespoke chemical tools is crucial for elucidating the precise molecular interactions of ligands like (2-fluorophenyl)(1H-indol-3-yl)methanone with their biological targets. Photoaffinity labels and chemical probes derived from this scaffold represent a significant area for future research.
Photoaffinity labels are designed by incorporating a photoreactive group into the ligand structure. Upon binding to the target receptor, this group can be activated by UV light to form a covalent bond, permanently labeling the receptor. This technique is invaluable for identifying binding sites and understanding ligand-receptor interactions at the atomic level. For the this compound scaffold, photoreactive moieties such as azides, diazirines, or benzophenones could be strategically introduced.
Chemical probes are broader tools that can include fluorescent dyes, biotin (B1667282) tags, or radioactive isotopes to visualize and quantify receptor distribution and dynamics in cells and tissues. scispace.com The synthesis of such probes based on this compound would enable a range of advanced imaging and analytical studies. For example, a fluorescently labeled version could be used in fluorescence microscopy to track receptor internalization or in flow cytometry to quantify receptor expression on different cell types.
Table 1: Potential Modifications for Probe Development
| Probe Type | Functional Group to Add | Potential Attachment Site on Scaffold | Research Application |
|---|---|---|---|
| Photoaffinity Label | Phenylazide or Benzophenone | Phenyl ring or indole (B1671886) nucleus | Covalent labeling of binding pocket residues |
| Fluorescent Probe | Fluorophore (e.g., Bodipy, Cy5) | Alkyl chain (if added) or less critical ring position | Receptor localization and trafficking studies |
| Biotinylated Probe | Biotin | Linker attached to the indole nitrogen | Receptor purification and pull-down assays |
Exploration of Allosteric Modulators Derived from the this compound Scaffold
Allosteric modulation of G protein-coupled receptors (GPCRs), including cannabinoid receptors, is a cutting-edge area of pharmacology. mdpi.com Allosteric modulators bind to a site on the receptor that is distinct from the primary (orthosteric) binding site used by endogenous ligands. nih.gov This can lead to more subtle and potentially safer pharmacological effects compared to traditional agonists or antagonists.
The this compound scaffold presents an intriguing starting point for the design of allosteric modulators. While many known indole-based cannabinoids are orthosteric ligands, structural modifications could shift the binding mode to an allosteric site. Research in this area would involve synthesizing a library of derivatives and screening them for allosteric activity. Positive allosteric modulators (PAMs) could enhance the effect of endogenous cannabinoids, while negative allosteric modulators (NAMs) could dampen their activity. nih.govnih.gov The development of such compounds could offer a new therapeutic paradigm for conditions where fine-tuning cannabinoid signaling is desirable. acs.org
Table 2: Comparison of Orthosteric and Allosteric Ligands
| Feature | Orthosteric Ligands | Allosteric Modulators |
|---|---|---|
| Binding Site | Primary, endogenous ligand site | Topographically distinct site |
| Mechanism | Direct competition with endogenous ligands | Modulate the effect of endogenous ligands |
| Effect | Agonism, antagonism, or inverse agonism | Positive, negative, or neutral modulation |
| Selectivity | Often lower due to conserved binding sites | Potentially higher due to more diverse allosteric sites |
| Therapeutic Potential | Well-established but can have side effects | "Fine-tuning" of signaling, potentially better safety profile |
Investigation of Protein Crystallography of Cannabinoid Receptors with this compound Bound
High-resolution crystal structures of GPCRs have revolutionized drug design by providing a detailed atomic-level view of how ligands bind. nih.gov Obtaining a crystal structure of a cannabinoid receptor, such as CB1 or CB2, in complex with this compound would be a major breakthrough. Such a structure would provide an atomic framework for understanding its mechanism of action and would be invaluable for structure-based drug design. nih.gov
This research direction involves complex techniques such as GPCR engineering for stability, lipidic cubic phase (LCP) crystallization, and X-ray diffraction. nih.gov The resulting structure would reveal the precise orientation of the ligand in the binding pocket, the key amino acid residues involved in the interaction, and the conformational changes the receptor undergoes upon binding. This information would guide the rational design of new molecules with improved potency, selectivity, and desired signaling properties.
Development of Advanced In Vitro Cell Systems for Mechanistic Pharmacological Studies
Traditional in vitro assays using immortalized cell lines grown in 2D monolayers have limitations in predicting in vivo responses. The development and application of advanced in vitro systems, such as 3D cell cultures, organoids, and organ-on-a-chip technologies, represent a significant future direction for studying the pharmacology of this compound. mdpi.com
These advanced models more closely mimic the complex microenvironment of native tissues. mdpi.com For example, neuronal spheroids or brain organoids could be used to study the compound's effects on neuronal networks, while co-culture systems of immune cells and other cell types could elucidate its immunomodulatory effects. Organ-on-a-chip platforms could model the blood-brain barrier to study brain penetration or create gut-liver systems to investigate metabolism and potential toxicity. mdpi.com These technologies will provide more physiologically relevant data, improving the translation of in vitro findings to in vivo outcomes.
Potential as a Reference Standard for Indole-Based Ligands in Research
In analytical and medicinal chemistry, well-characterized reference standards are essential for ensuring the accuracy and reproducibility of experimental results. Given its defined chemical structure and the ability to produce it in high purity, this compound has the potential to serve as a reference standard for the growing class of indole-based cannabinoid receptor ligands.
Its use as a standard would be valuable in various applications, including:
Quality Control: For academic and commercial laboratories synthesizing related compounds.
Analytical Method Development: As a benchmark compound for developing and validating chromatographic (e.g., HPLC, GC-MS) and spectroscopic methods for the detection and quantification of synthetic cannabinoids.
Comparative Pharmacology: As a standard against which the potency and efficacy of new analogues can be compared, ensuring consistency across different studies and laboratories.
Establishing this compound as a widely available reference standard would require thorough characterization by multiple analytical techniques (e.g., NMR, mass spectrometry, elemental analysis) and certification by appropriate chemical metrology bodies.
Challenges and Opportunities in the Academic Study of Novel Indole-Derived Methanones
The academic study of novel indole-derived methanones, including this compound, is filled with both challenges and significant opportunities. The indole scaffold is a versatile pharmacophore found in numerous natural products and synthetic drugs. nih.govmdpi.com
Challenges:
Synthetic Complexity: The synthesis of novel, highly functionalized analogues can be complex and require multi-step procedures. nih.govnih.gov
Pharmacological Complexity: The potential for off-target effects and "polypharmacology" (binding to multiple targets) requires extensive screening and careful interpretation of results.
Receptor Dynamics: The functional effects of ligands at GPCRs can be complex, involving biased agonism (preferential activation of certain downstream signaling pathways), which requires a suite of sophisticated cellular assays to fully characterize.
Opportunities:
Therapeutic Potential: The indole-methanone scaffold is a "privileged structure" in medicinal chemistry, with demonstrated activity at cannabinoid receptors and other targets. mdpi.com This provides a rich foundation for discovering new treatments for a wide range of diseases, including neurological disorders, pain, and inflammation. nih.gov
Tool Development: As outlined above, these compounds are excellent starting points for the development of advanced chemical probes to explore fundamental biological processes.
Understanding GPCR Biology: The study of how different indole-derived methanones interact with and modulate cannabinoid receptors can provide deeper insights into the fundamental biology of these important signaling proteins.
Future academic research will need to navigate these challenges to fully realize the opportunities presented by this important class of chemical compounds.
Q & A
Q. What are the recommended synthetic routes for (2-fluorophenyl)(1H-indol-3-yl)methanone, and how can purity be optimized?
Methodological Answer: A common approach involves Friedel-Crafts acylation using 1H-indole and 2-fluorobenzoyl chloride in the presence of Lewis acids like AlCl₃. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical. Purity optimization requires monitoring by TLC and confirmation via ¹H NMR (e.g., δ 7.45 ppm for aromatic protons) and HPLC (≥95% purity) . For analogs, substituent positioning on the indole or fluorophenyl ring may require adjusting reaction temperatures (e.g., 0°C to room temperature) to prevent side reactions .
Q. How can X-ray crystallography be utilized to resolve the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard. Crystals grown via slow evaporation (solvent: DCM/hexane) should be mounted on a diffractometer (e.g., Bruker D8 Venture). Data collection at 173 K reduces thermal motion artifacts. Use SHELXL for refinement, focusing on anisotropic displacement parameters for non-hydrogen atoms. Key metrics: R factor <0.05, data-to-parameter ratio >10. Example bond lengths: C=O (~1.21 Å), C-F (~1.34 Å) .
Q. What spectroscopic techniques are essential for characterizing this compound’s structural integrity?
Methodological Answer: Combine ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to confirm aromatic and ketone groups. IR spectroscopy identifies C=O stretches (~1680 cm⁻¹) and N-H indole bonds (~3400 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 254.08). For fluorinated analogs, ¹⁹F NMR detects chemical shifts near -110 ppm .
Advanced Research Questions
Q. How can contradictory crystallographic data (e.g., bond length discrepancies) be resolved during structural refinement?
Methodological Answer: Contradictions often arise from disordered atoms or twinning. Use the SQUEEZE algorithm in PLATON to model solvent-accessible voids. For twinned data, refine using HKLF5 in SHELXL and validate with the R1(wR2) convergence. Compare experimental bond lengths (e.g., C-F) to DFT-calculated values (B3LYP/6-31G*) to identify outliers .
Q. What strategies address low yield in fluorophenyl-indole methanone synthesis when scaling reactions?
Methodological Answer: Scale-up challenges include heat dissipation and byproduct formation. Use flow chemistry with microreactors (residence time: 2–5 min) to maintain temperature control. Optimize stoichiometry (e.g., 1.2 eq. of 2-fluorobenzoyl chloride) and employ scavengers (e.g., polymer-bound Al³⁺) to trap excess reagents. Monitor intermediates via in-line FTIR .
Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced tubulin inhibition?
Methodological Answer: Replace the 2-fluorophenyl group with electron-withdrawing groups (e.g., -CF₃) to enhance tubulin binding. Use molecular docking (AutoDock Vina) targeting the colchicine site (PDB: 1SA0). Validate via in vitro tubulin polymerization assays (IC₅₀ <1 µM). For SAR, synthesize analogs with methyl or methoxy substituents on the indole ring and assess cytotoxicity (MTT assay) .
Q. What analytical methods detect and quantify metabolites in biological matrices for pharmacokinetic studies?
Methodological Answer: Hydrolytic defluorination metabolites can be identified via LC-MS/MS (ESI+ mode). Use solid-phase extraction (C18 cartridges) for urine samples. Fragment ions (m/z 237 → 195) confirm defluorinated products. For quantification, calibrate with deuterated internal standards (e.g., d₅-AM-694) and validate linearity (R² >0.99) over 1–100 ng/mL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
